5-(4-chlorophenyl)-N-[2-(4-methylphenyl)-2-(pyrrolidin-1-yl)ethyl]-1,2-oxazole-3-carboxamide
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Overview
Description
5-(4-chlorophenyl)-N-[2-(4-methylphenyl)-2-(pyrrolidin-1-yl)ethyl]-1,2-oxazole-3-carboxamide is a synthetic organic compound that belongs to the class of oxazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-chlorophenyl)-N-[2-(4-methylphenyl)-2-(pyrrolidin-1-yl)ethyl]-1,2-oxazole-3-carboxamide typically involves the following steps:
Formation of the oxazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the chlorophenyl group: This step may involve a halogenation reaction using reagents such as thionyl chloride or phosphorus pentachloride.
Attachment of the pyrrolidinyl ethyl group: This can be done through a nucleophilic substitution reaction using pyrrolidine and an appropriate alkylating agent.
Coupling with the carboxamide group: This step may involve the use of coupling reagents such as carbodiimides or phosphonium salts.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the pyrrolidinyl group, leading to the formation of N-oxides.
Reduction: Reduction reactions may target the oxazole ring or the carboxamide group, resulting in the formation of amines or alcohols.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide.
Major Products
Oxidation: N-oxides or hydroxylated derivatives.
Reduction: Amines or alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes involving oxazole derivatives.
Medicine: Potential therapeutic applications due to its biological activity.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of this compound would depend on its specific biological target. Generally, oxazole derivatives can interact with various enzymes, receptors, or ion channels, leading to modulation of their activity. The molecular targets and pathways involved would need to be identified through experimental studies.
Comparison with Similar Compounds
Similar Compounds
5-(4-chlorophenyl)-1,2-oxazole-3-carboxamide: Lacks the pyrrolidinyl ethyl group.
5-(4-methylphenyl)-1,2-oxazole-3-carboxamide: Lacks the chlorophenyl group.
N-[2-(4-methylphenyl)-2-(pyrrolidin-1-yl)ethyl]-1,2-oxazole-3-carboxamide: Lacks the chlorophenyl group.
Uniqueness
The presence of both the chlorophenyl and pyrrolidinyl ethyl groups in 5-(4-chlorophenyl)-N-[2-(4-methylphenyl)-2-(pyrrolidin-1-yl)ethyl]-1,2-oxazole-3-carboxamide may confer unique biological activities and chemical properties compared to its analogs.
Properties
Molecular Formula |
C23H24ClN3O2 |
---|---|
Molecular Weight |
409.9 g/mol |
IUPAC Name |
5-(4-chlorophenyl)-N-[2-(4-methylphenyl)-2-pyrrolidin-1-ylethyl]-1,2-oxazole-3-carboxamide |
InChI |
InChI=1S/C23H24ClN3O2/c1-16-4-6-17(7-5-16)21(27-12-2-3-13-27)15-25-23(28)20-14-22(29-26-20)18-8-10-19(24)11-9-18/h4-11,14,21H,2-3,12-13,15H2,1H3,(H,25,28) |
InChI Key |
KRRVXFCAUUPPEZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(CNC(=O)C2=NOC(=C2)C3=CC=C(C=C3)Cl)N4CCCC4 |
Origin of Product |
United States |
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